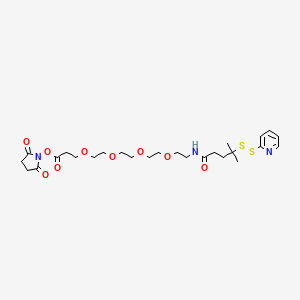
Py-ds-dmBut-amido-PEG4-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Py-ds-dmBut-amido-PEG4-NHS ester: is a cleavable four-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted drug delivery, where it facilitates the attachment of cytotoxic drugs to antibodies, allowing for precise targeting of cancer cells while minimizing damage to healthy tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Py-ds-dmBut-amido-PEG4-NHS ester involves several steps, typically starting with the preparation of the PEG linker. The PEG linker is then functionalized with an amido group and subsequently linked to the NHS ester. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Py-ds-dmBut-amido-PEG4-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with amine groups on antibodies or other molecules to form stable amide bonds .
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction rate. The reactions are typically carried out under mild conditions to preserve the integrity of the antibodies and other sensitive molecules .
Major Products
The major products formed from these reactions are antibody-drug conjugates, where the cytotoxic drug is covalently attached to the antibody via the this compound linker .
Applications De Recherche Scientifique
Py-ds-dmBut-amido-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of protein interactions and cellular processes by enabling the targeted delivery of probes and drugs.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and safety of chemotherapeutic agents.
Industry: Employed in the production of diagnostic tools and therapeutic agents, contributing to advancements in personalized medicine
Mécanisme D'action
The mechanism of action of Py-ds-dmBut-amido-PEG4-NHS ester involves the formation of stable amide bonds between the NHS ester group and amine groups on antibodies or other molecules. This covalent attachment allows for the precise delivery of cytotoxic drugs to target cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mal-dmBut-amido-PEG4-NHS ester
- Sulfo-SMCC
- BMPS
Uniqueness
Py-ds-dmBut-amido-PEG4-NHS ester stands out due to its cleavable nature, which allows for the controlled release of the cytotoxic drug at the target site. This feature enhances the specificity and efficacy of antibody-drug conjugates, making it a valuable tool in targeted drug delivery .
Propriétés
Formule moléculaire |
C26H39N3O9S2 |
|---|---|
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H39N3O9S2/c1-26(2,40-39-22-5-3-4-11-28-22)10-8-21(30)27-12-14-35-16-18-37-20-19-36-17-15-34-13-9-25(33)38-29-23(31)6-7-24(29)32/h3-5,11H,6-10,12-20H2,1-2H3,(H,27,30) |
Clé InChI |
GNNNHTGJYTUHNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


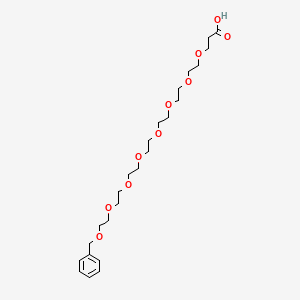
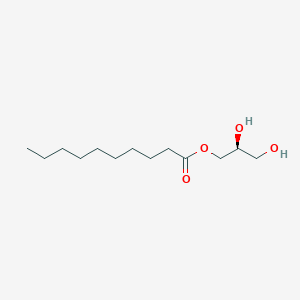

![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)
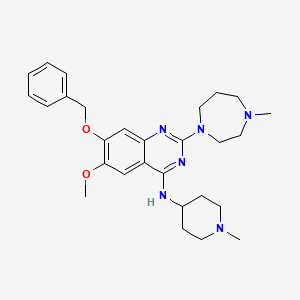
![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
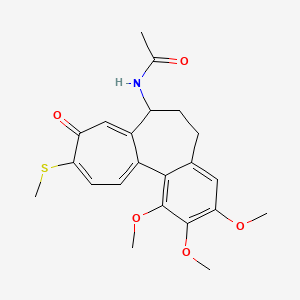
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)


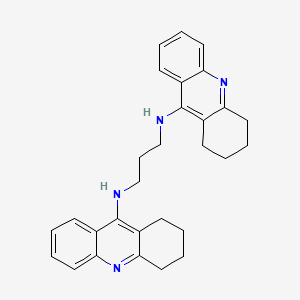
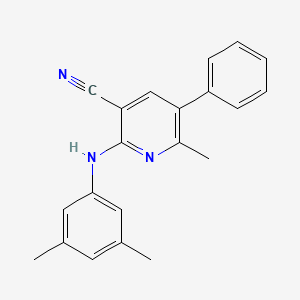
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
